5,6-Dimethyl-2-(2-propynylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one, AldrichCPR
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Overview
Description
5,6-Dimethyl-2-(2-propynylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one, AldrichCPR is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core with methyl and prop-2-ynylsulfanyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-2-(2-propynylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one, AldrichCPR typically involves multi-step reactions. One common method includes the condensation of 5,6-dimethylthieno[2,3-d]pyrimidin-4-one with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the prop-2-ynylsulfanyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-2-(2-propynylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one, AldrichCPR can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding thiol derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles such as amines or thiols; reactions are often carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Functionalized thienopyrimidine derivatives with diverse substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its anticancer activity, particularly against melanoma cell lines.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-2-(2-propynylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one, AldrichCPR involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit certain enzymes or receptors, leading to the modulation of cellular pathways. For example, its anticancer activity is attributed to its ability to interfere with cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dimethyl-2-(prop-2-ynylsulfanyl)thieno[2,3-d]pyrimidin-4-amine
- (5,6-Dimethylthieno[2,3-d]pyrimidin-4-ylsulfanyl)acetic acid
Uniqueness
Compared to similar compounds, 5,6-Dimethyl-2-(2-propynylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one, AldrichCPR stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its prop-2-ynylsulfanyl group allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
5,6-dimethyl-2-prop-2-ynylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS2/c1-4-5-15-11-12-9(14)8-6(2)7(3)16-10(8)13-11/h1H,5H2,2-3H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOPPIRDDLLRRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)SCC#C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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